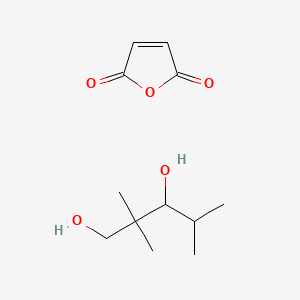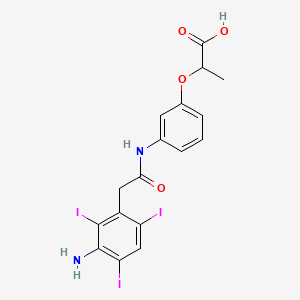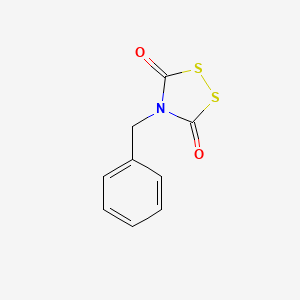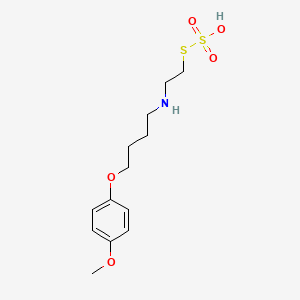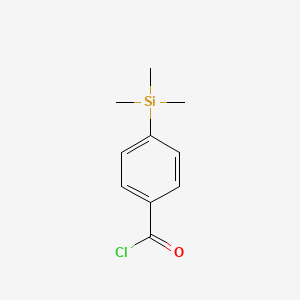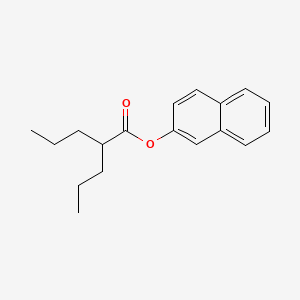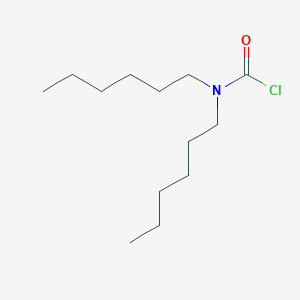![molecular formula C16H13NO B14699581 3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole CAS No. 27271-35-8](/img/structure/B14699581.png)
3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole is a complex organic compound with the molecular formula C16H13NO It is known for its unique structure, which includes an indeno-oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylindene with hydroxylamine-O-sulfonic acid, followed by cyclization to form the oxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained around 80-100°C.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It finds applications in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d]isoxazole
- 4H-Indeno(2,1-d)isoxazole,3a,8b-dihydro-3-phenyl
- 3-Phenyl-3a,8b-dihydro-4H-indeno[2,1-d]isoxazole
Uniqueness
3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole stands out due to its specific indeno-oxazole ring system, which imparts unique chemical and biological properties
Properties
CAS No. |
27271-35-8 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-phenyl-4,8b-dihydro-3aH-indeno[2,1-d][1,2]oxazole |
InChI |
InChI=1S/C16H13NO/c1-2-6-11(7-3-1)15-14-10-12-8-4-5-9-13(12)16(14)18-17-15/h1-9,14,16H,10H2 |
InChI Key |
HAKVIJGZWVSZOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)ON=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


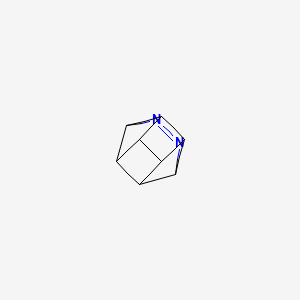
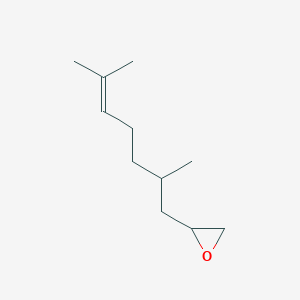
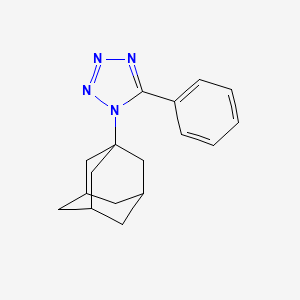

![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)
